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Introduction

Ivaltinostat, also known as CG-200745, is a potent, orally active pan-histone deacetylase
(HDAC) inhibitor.[1] It belongs to the hydroxamic acid class of HDAC inhibitors, which chelate
the zinc ion in the active site of HDAC enzymes, thereby inhibiting their activity. The formic acid
salt of Ivaltinostat is a formulation developed to enhance the compound's solubility and stability
for research and clinical applications. This guide provides a comprehensive overview of
Ivaltinostat formic acid, including its mechanism of action, effects on key signaling pathways,
experimental protocols, and a summary of its preclinical and clinical data.

Chemical Properties and Formulation

Ivaltinostat formic acid possesses improved physicochemical properties compared to the free
base, facilitating its use in various experimental and clinical settings.

Formulation for In Vivo Studies:

For preclinical in vivo administration, Ivaltinostat formic acid can be formulated in various
vehicles. A common formulation involves dissolving the compound in a mixture of Dimethyl
Sulfoxide (DMSO) and a solubilizing agent such as PEG300, Tween-80, or corn oil, diluted in
saline.[2] For intravenous administration in clinical trials, it is formulated for infusion.[3]
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Mechanism of Action

Ivaltinostat exerts its anti-cancer effects through the inhibition of multiple HDAC enzymes.
HDACSs are responsible for removing acetyl groups from lysine residues on histones and other
proteins. By inhibiting HDACSs, Ivaltinostat leads to the hyperacetylation of these proteins,
which in turn alters gene expression and affects various cellular processes.[1]

The primary mechanisms through which Ivaltinostat induces anti-tumor effects include:

 Induction of p53-Dependent Apoptosis: Ivaltinostat promotes the accumulation and
acetylation of the p53 tumor suppressor protein. Acetylated p53 is activated, leading to the
transcriptional upregulation of its target genes, including the cyclin-dependent kinase
inhibitor p21 (Waf1/Cipl) and the E3 ubiquitin-protein ligase MDMZ2.[1][4] The activation of
this pathway results in cell cycle arrest and apoptosis.

e Modulation of the Hippo Signaling Pathway: Ivaltinostat has been shown to induce anti-tumor
effects through the regulation of microRNAs that target the Hippo signaling pathway.[5] This
pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is
implicated in cancer.

« Inhibition of Tubulin Deacetylation: In addition to histones, Ivaltinostat also inhibits the
deacetylation of other proteins, such as tubulin.[1] The acetylation status of tubulin is known
to affect microtubule stability and function, which can impact cell division and intracellular
transport.

Signaling Pathways
p53 Signaling Pathway

Ivaltinostat's role as an HDAC inhibitor directly impacts the p53 signaling pathway, a critical
regulator of cell cycle arrest and apoptosis in response to cellular stress. By preventing the
deacetylation of p53, Ivaltinostat enhances its stability and transcriptional activity.
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Caption: Ivaltinostat-mediated inhibition of HDACs leads to p53 acetylation and activation.

Hippo Signaling Pathway

Ivaltinostat also influences the Hippo signaling pathway, which plays a crucial role in controlling
cell proliferation and organ size. The downstream effector of this pathway, the transcriptional
co-activator with PDZ-binding motif (TAZ), is implicated in oncogenesis.
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Caption: Ivaltinostat's inhibition of HDACs can modulate TAZ levels, affecting cell proliferation.

Quantitative Data

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b8201730?utm_src=pdf-body-img
https://www.benchchem.com/product/b8201730?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8201730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

In Vitro Efficacy

Ivaltinostat has demonstrated potent anti-proliferative activity across a range of cancer cell

lines.
) Exposure Time
Cell Line Cancer Type IC50 (pM) Reference
(hours)

Cholangiocarcino

SNU-1196 0.63 72 [1]
ma
Cholangiocarcino

SNU-1196/GR 0.93 72 [1]
ma
Cholangiocarcino

SNU-308 1.80 72 [1]
ma

LNCaP, DU145, -
Prostate Cancer Not specified 48 [1]

PC3

Calu6 Lung Cancer Not specified 48 [1]

Clinical Trial Data

A phase I/1l clinical trial investigated Ivaltinostat in combination with gemcitabine and erlotinib

for advanced pancreatic ductal adenocarcinoma (PDAC).

Parameter Value

Reference

Maximum Tolerated Dose

250 mg/m? 5
(MTD) g ol
Objective Response Rate

25.0% [5]
(ORR)
Disease Control Rate (DCR) 93.8% [5]

Median Overall Survival (OS) 8.6 months (95% CI: 5.3-11.2)

[5]

Median Progression-Free

5.3 months (95% ClI: 3.7-5.8)

Survival (PFS)

[5]
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Experimental Protocols
Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of Ivaltinostat on cancer
cell viability.

Materials:

e Cancer cell line of interest

o Complete cell culture medium
« lvaltinostat formic acid

e Dimethyl sulfoxide (DMSO)

e 96-well plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization buffer (e.g., 10% SDS in 0.01 M HCI)
e Microplate reader
Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100
pL of complete medium and incubate for 24 hours.

o Compound Treatment: Prepare a stock solution of Ivaltinostat formic acid in DMSO.
Serially dilute the stock solution in complete medium to achieve the desired final
concentrations. Add the diluted compound to the wells and incubate for the desired period
(e.g., 48 or 72 hours).

e MTT Addition: Add 10 pL of MTT solution to each well and incubate for 2-4 hours at 37°C.
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» Solubilization: Carefully remove the medium and add 100 pL of solubilization buffer to each
well to dissolve the formazan crystals.

e Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
and determine the IC50 value.
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Cell Viability Assay Workflow
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Caption: Workflow for determining cell viability after lvaltinostat treatment using an MTT assay.
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Western Blotting for Protein Expression and Acetylation

This protocol outlines the general steps for analyzing changes in protein expression (e.g., p53,
p21, MDM2, TAZ) and acetylation (e.g., acetylated-p53) following Ivaltinostat treatment.

Materials:

Cancer cell line of interest

« lvaltinostat formic acid

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
e Protein quantification assay (e.g., BCA assay)

o SDS-PAGE gels and electrophoresis apparatus

» PVDF or nitrocellulose membranes

o Transfer buffer and apparatus

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (specific for the proteins of interest and their acetylated forms)
o HRP-conjugated secondary antibodies

e Chemiluminescent substrate

e Imaging system

Procedure:

o Cell Treatment and Lysis: Treat cells with lvaltinostat for the desired time. Lyse the cells in
ice-cold lysis buffer.

» Protein Quantification: Determine the protein concentration of the lysates.

o SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
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Protein Transfer: Transfer the separated proteins to a membrane.
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at
4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated
secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the

protein bands using an imaging system.

Analysis: Quantify the band intensities relative to a loading control (e.g., B-actin or GAPDH).
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Western Blot Workflow
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Caption: General workflow for analyzing protein expression and modification by Western blot.
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Conclusion

Ivaltinostat formic acid is a promising pan-HDAC inhibitor with demonstrated anti-cancer
activity in preclinical models and early-phase clinical trials. Its mechanism of action, involving
the activation of the p53 pathway and modulation of the Hippo pathway, provides a strong
rationale for its further development as a therapeutic agent. The data and protocols presented
in this guide offer a valuable resource for researchers and drug development professionals
working with this compound. Further investigation is warranted to fully elucidate its therapeutic
potential and to identify patient populations most likely to benefit from Ivaltinostat treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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